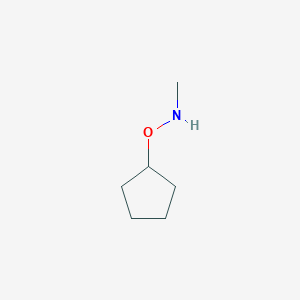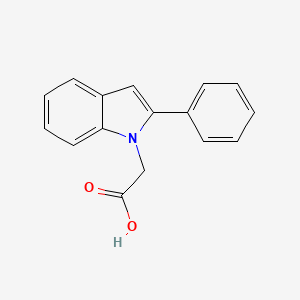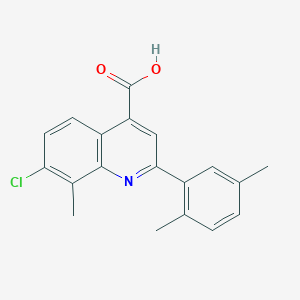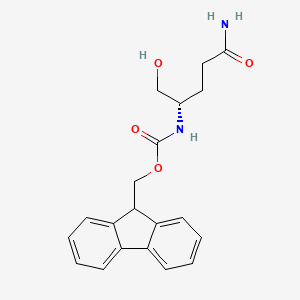![molecular formula C32H25N3S B2610121 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 478261-41-5](/img/structure/B2610121.png)
7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to specialized databases or scientific literature.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not mentioned in the search results. For detailed information on its reactivity, it’s recommended to refer to specialized databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. For accurate physical and chemical properties, it’s recommended to refer to specialized databases or scientific literature .Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
Inhibitors of Thymidylate Synthase
Some derivatives of pyrrolo[2,3-d]pyrimidine, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and possess antitumor and antibacterial properties. These compounds, including those with phenylsulfanyl substitutions, were evaluated against various strains and demonstrated potent inhibitory activities, highlighting their potential as therapeutic agents (Gangjee et al., 1996).
Dihydrofolate Reductase Inhibitors
Another study synthesized classical and nonclassical antifolates, targeting dihydrofolate reductase (DHFR) as antitumor agents. These compounds, with modifications at the 6-position of the pyrrolo[2,3-d]pyrimidine ring, showed promising results as DHFR inhibitors and highlighted the impact of structural modifications on their inhibitory potency (Gangjee et al., 2007).
Interaction with Hemoglobin
Spectroscopy and Molecular Modeling
A study exploring the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) revealed that these interactions could induce conformational changes in Hb. This suggests a potential therapeutic or toxicological application of these compounds, as they can modify the behavior of hemoglobin through hydrophobic and electrostatic interactions (Naeeminejad et al., 2017).
Materials Science
High Refractive Index Polyimides
Research into aromatic polyimides derived from thiophenyl-substituted benzidines has shown that these materials exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities. This makes them suitable for applications requiring transparent materials with specific optical properties, such as in optics and electronics (Tapaswi et al., 2015).
Antibacterial Evaluation
Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidines
New pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characterization and reaction conditions were thoroughly investigated, showcasing the potential of these compounds in combating bacterial infections (Vazirimehr et al., 2017).
Mécanisme D'action
The mechanism of action of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For detailed information on its mechanism of action, it’s recommended to refer to specialized databases or scientific literature.
Propriétés
IUPAC Name |
7-benzyl-4-(4-methylphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3S/c1-23-17-19-27(20-18-23)36-32-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31(29)33-22-34-32)21-24-11-5-2-6-12-24/h2-20,22H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUDRCKDSOPGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)
![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

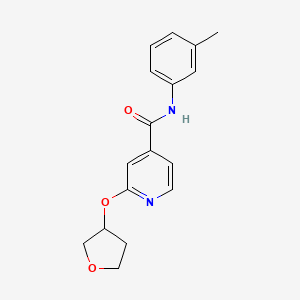
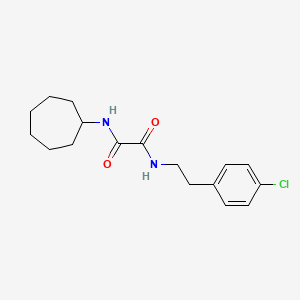
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)


